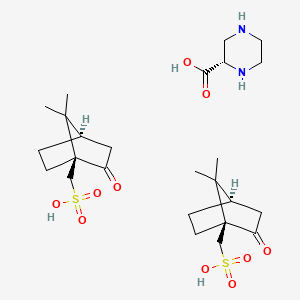
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Übersicht
Beschreibung
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-CFDMA-HCl) is a synthetic organic compound used in a variety of scientific and medical research applications. This compound is a modified form of acetic acid and is used as an intermediate in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of pharmaceuticals, as well as in the synthesis of some industrial chemicals. 2-CFDMA-HCl is a versatile compound that can be used in a variety of ways to facilitate scientific research.
Wirkmechanismus
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a versatile compound that can be used to facilitate a variety of chemical reactions. It acts as a catalyst in reactions involving the addition of a nucleophile to a carbon-carbon double bond. It also facilitates the formation of a new carbon-carbon bond in reactions involving the addition of an electrophile to an alkene. Additionally, it can be used to facilitate the formation of a new carbon-carbon bond in reactions involving the addition of a nucleophile to an alkene.
Biochemische Und Physiologische Effekte
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Furthermore, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in laboratory experiments has several advantages. It is a highly versatile compound that can be used to facilitate a variety of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is highly soluble in water, making it suitable for use in aqueous solutions.
However, there are some limitations to the use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in laboratory experiments. It is toxic and should be handled with care. Additionally, it is volatile and should be stored in a cool, dry place. Furthermore, it is sensitive to light and should be protected from light exposure.
Zukünftige Richtungen
The use of 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride in scientific research is likely to increase in the future. It is a versatile compound that can be used in a variety of ways to facilitate scientific research. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a promising compound for the development of new pharmaceuticals and industrial chemicals. Furthermore, it is relatively inexpensive and easy to obtain, making it a cost-effective reagent for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, industrial chemicals, and other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12;/h3-5,9H,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWQFKHEMOFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)








